Cas no 70922-35-9 (N-(2-piperidin-4-ylethyl)acetamide)
N-(2-piperidin-4-ylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(Piperidin-4-yl)ethyl)acetamide
- N-(2-PIPERIDIN-4-YL-ETHYL)-ACETAMIDE
- 4-(2-[acetylamino]-ethyl)-piperidine
- 4-(2-acetamidoethyl)piperidine
- 4-(2-acetamidoethyl)piperidinium
- N-(2-piperidin-4-ylethyl)acetamide(SALTDATA: FREE)
- N-[2-(4-Piperidinyl)ethyl]acetamide
- MFCD06015510
- N-[2-(piperidin-4-yl)ethyl]acetamide
- AKOS001755434
- 70922-35-9
- Acetamide, N-(2-piperidin-4-ylethyl)-
- SCHEMBL1037980
- BS-38381
- CS-0315645
- N-(2-piperidin-4-yl-ethyl)-acetamide, AldrichCPR
- CCG-210305
- N-(2-piperidin-4-ylethyl)acetamide
- SB42618
- STK661680
- DB-298289
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- MDL: MFCD06015510
- Inchi: 1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12)
- InChI Key: HEMNPHJPHULGLQ-UHFFFAOYSA-N
- SMILES: O=C(C)NCCC1CCNCC1
Computed Properties
- Exact Mass: 170.14200
- Monoisotopic Mass: 170.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 0.2
Experimental Properties
- Density: 0.951
- Melting Point: NA
- Boiling Point: 339.3°C at 760 mmHg
- Flash Point: 145.8°C
- Refractive Index: 1.455
- PSA: 41.13000
- LogP: 1.23190
N-(2-piperidin-4-ylethyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-piperidin-4-ylethyl)acetamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-piperidin-4-ylethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D292798-50mg |
N-(2-piperidin-4-ylethyl)acetamide |
70922-35-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D292798-100mg |
N-(2-piperidin-4-ylethyl)acetamide |
70922-35-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D292798-500mg |
N-(2-piperidin-4-ylethyl)acetamide |
70922-35-9 | 500mg |
$ 275.00 | 2022-06-05 | ||
| abcr | AB216751-1 g |
N-[2-(4-Piperidinyl)ethyl]acetamide; 95% |
70922-35-9 | 1g |
€137.20 | 2023-06-23 | ||
| abcr | AB216751-5 g |
N-[2-(4-Piperidinyl)ethyl]acetamide; 95% |
70922-35-9 | 5g |
€381.90 | 2023-06-23 | ||
| abcr | AB216751-10 g |
N-[2-(4-Piperidinyl)ethyl]acetamide; 95% |
70922-35-9 | 10g |
€563.30 | 2023-05-20 | ||
| Chemenu | CM281523-1g |
N-(2-(Piperidin-4-yl)ethyl)acetamide |
70922-35-9 | 95% | 1g |
$160 | 2022-09-29 | |
| Chemenu | CM281523-5g |
N-(2-(Piperidin-4-yl)ethyl)acetamide |
70922-35-9 | 95% | 5g |
$436 | 2022-09-29 | |
| abcr | AB216751-1g |
N-[2-(4-Piperidinyl)ethyl]acetamide, 95%; . |
70922-35-9 | 95% | 1g |
€94.10 | 2025-04-16 | |
| abcr | AB216751-5g |
N-[2-(4-Piperidinyl)ethyl]acetamide, 95%; . |
70922-35-9 | 95% | 5g |
€218.80 | 2025-04-16 |
N-(2-piperidin-4-ylethyl)acetamide Suppliers
N-(2-piperidin-4-ylethyl)acetamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N-(2-piperidin-4-ylethyl)acetamide
Professional Introduction to N-(2-piperidin-4-ylethyl)acetamide (CAS No. 70922-35-9)
N-(2-piperidin-4-ylethyl)acetamide (CAS No. 70922-35-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers and scientists. This compound, characterized by its piperidine moiety and acetamide functional group, has been extensively studied for its potential applications in drug development and biochemical research.
The molecular structure of N-(2-piperidin-4-ylethyl)acetamide consists of a piperidine ring substituted with an ethyl group at the 2-position and an acetamide moiety at the 4-position. This arrangement imparts specific chemical properties that make it a valuable intermediate in synthesizing various pharmacologically active agents. The presence of the piperidine ring enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in diverse chemical reactions and formulations.
In recent years, N-(2-piperidin-4-ylethyl)acetamide has been explored for its role in developing novel therapeutic agents. Its structural features suggest potential applications in the treatment of neurological disorders, infectious diseases, and inflammatory conditions. Researchers have been particularly interested in its ability to interact with biological targets, such as enzymes and receptors, which are crucial for modulating physiological processes.
One of the most compelling aspects of N-(2-piperidin-4-ylethyl)acetamide is its versatility in medicinal chemistry. The compound serves as a key intermediate in synthesizing more complex molecules with enhanced pharmacological properties. For instance, it has been utilized in the development of kinase inhibitors, which are essential for treating cancers and other chronic diseases. The ability to modify the piperidine ring and the acetamide group allows for fine-tuning of the compound's bioactivity, making it a valuable tool for drug discovery.
The synthesis of N-(2-piperidin-4-ylethyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the piperidine derivative followed by ethylation at the 2-position. Subsequent acetylation introduces the acetamide group at the 4-position, yielding the desired product. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve high yields and purity.
Recent studies have highlighted the importance of N-(2-piperidin-4-ylethyl)acetamide in understanding drug-drug interactions and metabolic pathways. Its structural similarity to known pharmacophores allows researchers to predict its behavior within biological systems. This has led to innovative approaches in drug design, where N-(2-piperidin-4-ylethyl)acetamide is used as a scaffold to develop new compounds with improved efficacy and reduced side effects.
The pharmacokinetic properties of N-(2-piperidin-4-ylethyl)acetamide have also been thoroughly investigated. Its absorption, distribution, metabolism, and excretion (ADME) profiles are critical factors in determining its suitability for therapeutic use. Studies have shown that this compound exhibits moderate bioavailability and undergoes extensive metabolism via cytochrome P450 enzymes. Understanding these processes is essential for optimizing dosages and minimizing potential adverse effects.
In conclusion, N-(2-piperidin-4-ylethyl)acetamide (CAS No. 70922-35-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents, while its well-documented chemical properties provide insights into its biological behavior. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the advancement of medicinal chemistry.
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